Cyclohexanecarbonyl isothiocyanate

Thiourea synthesis Nucleophilic addition Reaction optimization

Cyclohexanecarbonyl isothiocyanate delivers a consistent 86–93% isolated yield in thiourea formation—a 6–23 percentage point advantage over benzoyl isothiocyanate. The non-aromatic cyclohexyl ring provides distinct steric and electronic properties, enabling unique SAR profiles in antibacterial (MIC 15.62 μg/mL against E. coli), antifungal (11 fungal strains), and anti-TB (DprE1 docking) programs. Supplied at ≥95% purity with anhydrous storage at 4°C. Choose cyclohexanecarbonyl isothiocyanate for reproducible library synthesis and process-scale thiourea production.

Molecular Formula C8H11NOS
Molecular Weight 169.25 g/mol
CAS No. 27699-51-0
Cat. No. B3050658
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCyclohexanecarbonyl isothiocyanate
CAS27699-51-0
Molecular FormulaC8H11NOS
Molecular Weight169.25 g/mol
Structural Identifiers
SMILESC1CCC(CC1)C(=O)N=C=S
InChIInChI=1S/C8H11NOS/c10-8(9-6-11)7-4-2-1-3-5-7/h7H,1-5H2
InChIKeyWSAOMDFBTKKMJA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.5 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Cyclohexanecarbonyl Isothiocyanate (CAS 27699-51-0): Technical Baseline and Procurement Considerations


Cyclohexanecarbonyl isothiocyanate (CAS 27699-51-0, C8H11NOS, MW 169.25 g/mol) is a reactive acyl isothiocyanate intermediate characterized by a cyclohexyl substituent attached to the carbonyl moiety [1]. This compound serves as a versatile building block in organic synthesis, particularly for constructing N-cycloalkylcarbonyl-N′-arylthiourea derivatives through nucleophilic addition reactions with primary and secondary amines [2]. Unlike aromatic acyl isothiocyanates such as benzoyl isothiocyanate, the saturated cyclohexane ring imparts distinct steric and electronic properties, including a computed XLogP3-AA value of 3.6 [1], which influences solubility, reaction kinetics, and downstream biological activity profiles. The compound is typically supplied at ≥95% purity and exhibits moderate hydrolytic sensitivity, requiring anhydrous storage conditions at 4°C to maintain reactivity .

Why Cyclohexanecarbonyl Isothiocyanate Cannot Be Interchanged with Other Acyl Isothiocyanates


Acyl isothiocyanates are not functionally interchangeable reagents. The cycloalkyl substituent in cyclohexanecarbonyl isothiocyanate directly modulates both the reactivity of the –N=C=S electrophilic center and the physicochemical properties of the resulting thiourea derivatives [1]. Studies demonstrate that the size and conformational flexibility of the cyclohexane ring influence nucleophilic addition kinetics and product yields compared to aromatic (e.g., benzoyl) or smaller cycloalkyl (e.g., cyclopropyl) analogs [2]. Furthermore, when incorporated into N-cycloalkylcarbonyl-N′-arylthiourea scaffolds, the cyclohexyl group produces distinct antifungal efficacy and gene toxicity profiles that differ substantially from those of cyclopropane and cyclopentane counterparts [1]. These structural dependencies mean that substituting cyclohexanecarbonyl isothiocyanate with a cheaper or more readily available analog will alter both synthetic outcomes and biological activity, invalidating comparative structure-activity relationship (SAR) analyses and potentially compromising reproducibility in drug discovery campaigns.

Quantitative Differentiation Evidence: Cyclohexanecarbonyl Isothiocyanate vs. Closest Analogs


Synthetic Yield Advantage of Cyclohexanecarbonyl Isothiocyanate in Thiourea Formation

When reacted with various amines in acetone followed by a modified work-up procedure involving the addition of 0.1 N hydrochloric acid prior to filtration, cyclohexanecarbonyl isothiocyanate yields thiourea derivatives in the range of 86–93% [1]. This yield range exceeds that typically reported for benzoyl isothiocyanate-derived thioureas under standard conditions, where yields generally fall between 70–80% [2].

Thiourea synthesis Nucleophilic addition Reaction optimization

Cyclohexyl Substituent Modulates Antifungal Activity Relative to Smaller Cycloalkyl Analogs

In a head-to-head study evaluating N-cycloalkylcarbonyl-N′-arylthioureas synthesized from cyclohexanecarbonyl, cyclopentanecarbonyl, and cyclopropanecarbonyl isothiocyanates, the cyclohexane-derived compounds demonstrated a distinct antifungal activity profile against 11 phytopathogenic fungi and three Phytophthora strains [1]. Specifically, two N-(arylcarbamothioyl) cyclopropanecarboxamides exhibited the highest activity at 50 μg/mL, comparable to the commercial fungicide cyproconazole, while cyclohexanecarbonyl-derived analogs showed moderate but selective inhibition patterns that differed from both cyclopropyl and cyclopentyl variants [1].

Antifungal screening Agricultural fungicides Phytopathogen control

Cyclohexanecarbonyl-Derived Thioureas Exhibit Documented Antibacterial Activity with Quantifiable MIC Values

Acyl thiourea derivatives synthesized from cyclohexanecarbonyl isothiocyanate and various primary amines have been evaluated for in vitro antibacterial activity [1]. These derivatives demonstrated minimum inhibitory concentration (MIC) values against Escherichia coli of 15.62 μg/mL and minimum bactericidal concentration (MBC) values of 62.49 μg/mL [1]. For procurement context, these values position cyclohexanecarbonyl-derived thioureas within a moderately active antibacterial range, suitable for hit-to-lead optimization programs where the cyclohexane ring provides a non-aromatic, saturated scaffold that may offer improved physicochemical properties relative to aromatic analogs [2].

Antibacterial agents MIC determination Acyl thiourea derivatives

Physicochemical Properties Differentiate Cyclohexanecarbonyl Isothiocyanate from Aromatic Analogs

Cyclohexanecarbonyl isothiocyanate exhibits physicochemical parameters that differ substantially from commonly used aromatic acyl isothiocyanates. The compound has a computed XLogP3-AA value of 3.6, density of 1.18–1.2 g/cm³, boiling point of 248.4 ± 7.0°C at 760 mmHg, and vapor pressure of 0.0243 mmHg at 25°C [1]. In contrast, benzoyl isothiocyanate (C8H5NOS) typically exhibits a lower logP (~2.1–2.5) and higher density (1.21–1.24 g/cm³) due to the planar aromatic ring and absence of the saturated cyclohexane system . The cyclohexane ring also contributes one rotatable bond (C–C bond between carbonyl and cyclohexane ring) compared to zero for benzoyl isothiocyanate, impacting conformational flexibility [1].

Physicochemical properties LogP Boiling point

Cyclohexane-Containing Thiourea Derivatives Enable Distinct Molecular Docking Profiles Against Tuberculosis and Cancer Targets

In silico molecular docking studies of acyl thiourea derivatives synthesized from cyclohexanecarbonyl isothiocyanate and various primary amines were performed against DprE1 (decaprenylphosphoryl-β-D-ribose 2′-epimerase), an enzyme essential for Mycobacterium tuberculosis cell wall synthesis, and HSP90, a chaperone protein implicated in cancer progression [1]. While specific binding affinity values (kcal/mol) were not disclosed in the abstract, the study established that the cyclohexane-containing thiourea scaffold generates binding conformations distinct from those reported for aromatic acyl thiourea analogs [1]. The saturated cyclohexane ring provides unique van der Waals contacts and conformational adaptability within the enzyme active sites that planar aromatic systems cannot replicate [2].

Molecular docking DprE1 HSP90 Tuberculosis Cancer

Cyclohexanecarbonyl Isothiocyanate Demonstrates a Favorable Low Gene-Toxicity Profile in Mutagenicity Assays

N-cycloalkylcarbonyl-N′-arylthioureas synthesized from cyclohexanecarbonyl isothiocyanate were evaluated for mutagenic potential using the Salmonella reverse mutagenicity assay (Ames Test) [1]. The study demonstrated that cyclohexane-derived thioureas exhibit a low gene-toxicity profile, with no significant mutagenic activity observed across multiple Salmonella strains [1]. This safety characteristic is consistent across the cycloalkyl series (cyclopropyl, cyclopentyl, and cyclohexyl derivatives) and was explicitly documented as part of the comprehensive antifungal and toxicity profiling study [1].

Genotoxicity Ames test Mutagenicity Safety assessment

High-Value Application Scenarios for Cyclohexanecarbonyl Isothiocyanate (CAS 27699-51-0)


Synthesis of Acyl Thiourea Libraries for Antibacterial Hit-to-Lead Optimization

Researchers synthesizing acyl thiourea libraries for antibacterial screening should prioritize cyclohexanecarbonyl isothiocyanate as the acylating reagent. The compound enables high-yield (86–93%) reactions with diverse primary amines including substituted anilines (2-methyl, 4-methoxy, 4-ethoxy) and benzyl amine [1]. Resulting derivatives demonstrate quantifiable antibacterial activity with MIC values of 15.62 μg/mL and MBC values of 62.49 μg/mL against E. coli [1]. The saturated cyclohexane scaffold offers a non-aromatic alternative that may improve solubility and reduce planar aromatic stacking interactions, providing a distinct SAR entry point for medicinal chemistry campaigns.

Agricultural Antifungal Development with Validated In Vitro Efficacy and Safety Data

For agricultural chemistry programs targeting phytopathogenic fungi, cyclohexanecarbonyl isothiocyanate serves as a key intermediate for synthesizing N-cycloalkylcarbonyl-N′-arylthioureas with documented in vitro antifungal activity against 11 fungal strains and three Phytophthora species [1]. The cyclohexane-derived analogs exhibit a moderate and selective inhibition profile at 50 μg/mL, distinct from the broad-spectrum potency of cyclopropane-derived counterparts [1]. Critically, these compounds have been validated through Ames testing to possess a low gene-toxicity profile [1], an essential safety consideration for compounds intended for agricultural field application. This combination of efficacy data and safety profiling makes cyclohexanecarbonyl isothiocyanate a strategically valuable building block for fungicide discovery.

Computational Drug Discovery Campaigns Targeting Tuberculosis (DprE1) and Cancer (HSP90)

In silico drug discovery teams screening against Mycobacterium tuberculosis DprE1 or cancer-associated HSP90 should incorporate cyclohexanecarbonyl isothiocyanate-derived thioureas into virtual screening libraries. Molecular docking studies confirm that the cyclohexane-containing thiourea scaffold engages both target enzymes [1], with the saturated cyclohexane ring providing unique van der Waals contacts and conformational flexibility not achievable with rigid aromatic isothiocyanate derivatives. This structural differentiation expands the accessible chemical space for fragment-based docking and virtual high-throughput screening campaigns, offering novel binding poses that may circumvent existing resistance mechanisms.

Preparative-Scale Synthesis of Thiourea Derivatives Requiring High and Reproducible Yields

Process chemists and CRO teams performing multi-gram or larger-scale syntheses of thiourea derivatives should select cyclohexanecarbonyl isothiocyanate over aromatic alternatives such as benzoyl isothiocyanate when yield consistency is paramount. The modified work-up protocol involving 0.1 N HCl addition reliably delivers isolated yields of 86–93% [1], representing a 6–23 percentage point yield advantage over typical benzoyl isothiocyanate procedures (70–80%) [2]. This yield premium reduces raw material costs per gram of final product and minimizes chromatographic purification burdens, directly improving process economics and throughput for library production and lead optimization scale-up.

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